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Introduction

Noribogaine, the primary psychoactive metabolite of the naturally occurring alkaloid ibogaine, is
a compound of significant interest in the fields of neuroscience and pharmacology.[1][2]
Believed to be a key mediator of ibogaine's putative anti-addictive properties, noribogaine
exhibits a complex and multifaceted mechanism of action, interacting with a wide array of
neurotransmitter systems.[1][3][4] This technical guide provides an in-depth analysis of the
receptor binding profile of noribogaine hydrochloride, presenting quantitative data, detailed
experimental protocols, and visual representations of its signaling pathways to serve as a
comprehensive resource for the scientific community.

Noribogaine's distinct pharmacological signature, characterized by its interactions with opioid,
serotonergic, nicotinic, and other receptor systems, sets it apart from its parent compound,
ibogaine.[5][6] Notably, it demonstrates a higher affinity for opioid receptors than ibogaine.[7]
Understanding this intricate binding profile is crucial for elucidating its therapeutic potential and
for the development of novel pharmacotherapies for substance use disorders.

Quantitative Receptor Binding Profile of
Noribogaine
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The following tables summarize the binding affinities (Ki), half-maximal inhibitory
concentrations (IC50), and half-maximal effective concentrations (EC50) of noribogaine at
various receptors and transporters. These values have been compiled from multiple in vitro
studies and provide a quantitative overview of noribogaine's interaction with key central
nervous system targets.

Table 1: Opioid Receptor Binding and Functional Activity

. . .. Functional Activity
Receptor Subtype Binding Affinity (Ki) Notes
(EC50 / IC50 | Ke)

EC50 =9 puM (G-
protein activation, Biased agonist,
o 75% efficacy of favoring G-protein
K-Opioid Receptor ) ) )
(KOR) 0.96 + 0.08 uM[7] Dynorphin A)[1][8][9]; signaling over -
IC50 =1 uM (B- arrestin recruitment.[1]
arrestin pathway [8][9]
inhibition)[1][8][9]
Ke =20 uM
(antagonist at G-
p-Opioid Receptor protein and B-arrestin )
2.66 £ 0.62 pM[7] Weak antagonist.[8][9]
(MOR) pathways)[8][9]; Ke =
1.48 pM to 38.3 uM
(antagonist)[10]

Lower affinity
24.72 + 2.26 pM[7] - compared to kappa

and mu receptors.[7]

0-Opioid Receptor
(DOR)

Table 2: Serotonin Receptor and Transporter Interactions

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/7796150/
https://en.wikipedia.org/wiki/Noribogaine
https://scholarship.miami.edu/esploro/outputs/journalArticle/Noribogaine-is-a-G-protein-biased-%CE%BA-opioid/991031576032102976
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://en.wikipedia.org/wiki/Noribogaine
https://scholarship.miami.edu/esploro/outputs/journalArticle/Noribogaine-is-a-G-protein-biased-%CE%BA-opioid/991031576032102976
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://en.wikipedia.org/wiki/Noribogaine
https://scholarship.miami.edu/esploro/outputs/journalArticle/Noribogaine-is-a-G-protein-biased-%CE%BA-opioid/991031576032102976
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://pubmed.ncbi.nlm.nih.gov/7796150/
https://scholarship.miami.edu/esploro/outputs/journalArticle/Noribogaine-is-a-G-protein-biased-%CE%BA-opioid/991031576032102976
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0077262
https://scholarship.miami.edu/esploro/outputs/journalArticle/Noribogaine-is-a-G-protein-biased-%CE%BA-opioid/991031576032102976
https://pubmed.ncbi.nlm.nih.gov/26302653/
https://pubmed.ncbi.nlm.nih.gov/7796150/
https://pubmed.ncbi.nlm.nih.gov/7796150/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Receptor/Transport
er

Binding Affinity (Ki)
11C50

Functional Activity

Notes

Serotonin Transporter
(SERT)

Potent inhibitor[1]

Inhibits serotonin

reuptake[1]

Does not significantly
affect dopamine
reuptake.[1]
Noribogaine is a
noncompetitive
inhibitor of SERT.[11]

5-HT2A Receptor

Marginal affinity[5][6]

Unlike classic
psychedelics,
noribogaine has a low
affinity for this

receptor.[5]

5-HT3 Receptor

Interacts at 1-100
UM[12]

Part of a broad

spectrum of activity.

[12]
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Interactions
Binding Affinity (Ki) . .
Receptor Subtype Functional Activity Notes
11C50
IC50=6.2 uM _ _ _
o Implicated in anti-
(inhibition of _ o
0o3B4 nAChR S Antagonist[11][14] addictive effects
epibatidine-induced ) o
) against nicotine.[6]
Ca2+ influx)[13]
May contribute to the
o o regulation of
o7 nAChR Inhibitory activity[6] -

withdrawal symptoms.

[6]

General nAChR

Ki = 6,820 nM (IC50)
[1]

Broad interaction with

nicotinic receptors.[1]

Table 4: Other Receptor and lon Channel Interactions
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Binding Affinity (Ki)

Target Functional Activity  Notes
11C50
NMDA Receptor Weak antagonist[1] - Similar to ibogaine.[1]
Sigma-1 (o1) Lower affinity
11,000-15,006 nM[1] - )
Receptor compared to sigma-2.
) ) ) This is a key
Sigma-2 (02) Does not bind, unlike )
5,226-19,000 nM[1] ) ) difference from
Receptor ibogaine.[1] ) )
ibogaine.[1]
hERG Potassium Ki =1,960 nM; IC50 = o Implicated in potential
Inhibitor[1] ) .
Channel 2,860 nM[1] cardiotoxicity.[1]

Voltage-gated Sodium

Ki = 17,000 nM[1]
Channel (VGSC)

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental
methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol

This technique is employed to determine the binding affinity (Ki) of a compound for a specific

receptor.
1. Membrane Preparation:

o Target tissue (e.g., rodent brain) or cells expressing the receptor of interest are homogenized

in a cold buffer solution.[15]

e The homogenate undergoes centrifugation to isolate the cell membranes, which contain the

receptors.[15]

e The resulting membrane pellet is washed and resuspended in a binding buffer to create a

membrane preparation.[15]
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. Binding Assay:

The membrane preparation is incubated with a specific radioligand (a radioactive molecule
that binds to the target receptor) at a constant concentration.[15]

Increasing concentrations of the unlabeled test compound (noribogaine) are added to
compete with the radioligand for receptor binding sites.[15]

The mixture is incubated at a controlled temperature until equilibrium is reached.[15]
. Separation and Quantification:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the
receptor-bound radioligand.[15]

The filters are washed with a cold buffer to remove any unbound radioligand.[15]
The radioactivity retained on the filters is measured using a scintillation counter.[15]
. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is calculated.[15]

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation, which accounts for the concentration and affinity of the radioligand.[15]
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Radioligand Binding Assay Workflow
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Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
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[35S]GTPyYS Binding Assay (Functional Assay)

This assay is used to determine the functional activity of a compound at G-protein coupled
receptors (GPCRS), such as opioid receptors. It measures the extent to which a compound
stimulates the binding of [35S]GTPYS to G-proteins, which is an indicator of receptor activation.

1. Membrane Preparation:

o Similar to the radioligand binding assay, membranes containing the GPCR of interest are
prepared.

2. Assay Reaction:

e The membranes are incubated with GDP, the test compound (noribogaine), and
[35S]GTPYyS.

« If noribogaine is an agonist, it will activate the receptor, causing the G-protein to release
GDP and bind [35S]GTPyS.

e The reaction is carried out at a specific temperature and for a set duration.
3. Separation and Quantification:

e The reaction is stopped, and the membranes are filtered to separate bound from unbound
[35S]GTPYyS.

e The radioactivity on the filters is measured.
4. Data Analysis:

e The amount of [35S]GTPyS binding is plotted against the concentration of noribogaine to
generate a dose-response curve.

e From this curve, the EC50 (concentration for 50% of maximal effect) and Emax (maximal
effect) can be determined.
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[35S]GTPYS Functional Assay Workflow
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Filtration to Separate Bound [35S]GTPyS

:

Scintillation Counting

:

Dose-Response Curve Generation
(EC50, Emax)

Click to download full resolution via product page

Caption: Workflow for assessing functional activity at GPCRs using a [35S]GTPyS binding
assay.
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Key Signaling Pathways

Noribogaine's interaction with the kappa-opioid receptor (KOR) is a prime example of its
complex pharmacology, demonstrating biased agonism. This means it preferentially activates
one signaling pathway over another.

Kappa-Opioid Receptor Biased Agonism

Noribogaine acts as a biased agonist at the KOR, potently activating the G-protein signaling
pathway while only weakly recruiting the B-arrestin pathway.[1][8][9] The G-protein pathway is
generally associated with the analgesic and anti-addictive effects of KOR agonists, while the 3-
arrestin pathway is thought to mediate the dysphoric and aversive effects.[1] By favoring the G-
protein pathway, noribogaine may offer a more favorable therapeutic profile compared to non-
biased KOR agonists.[1][8]

Noribogaine's Biased Agonism at the Kappa-Opioid Receptor

Noribogaine

Kappa-Opioid
Receptor (KOR)

N
N\

Strong Agonism (75% Efficacy) \\y\leak Agonism/Antagonism (12% Efficacy)

\
G-Protein Pathway (Preferred) B-Arrest\m‘Pathway (Inhibited)

G-Protein Activation
(GDP-GTP Exchange)

! AN

Analgesia Anti-Addictive Effects Dysphoria Aversion

B-Arrestin Recruitment
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Caption: Noribogaine preferentially activates the G-protein pathway over the (3-arrestin pathway
at the KOR.

Conclusion

The receptor binding profile of noribogaine hydrochloride is complex and indicative of a
polypharmacological mechanism of action. Its interactions with multiple neurotransmitter
systems, particularly its biased agonism at the kappa-opioid receptor and its potent inhibition of
the serotonin transporter, likely contribute to its reported anti-addictive effects. The detailed
guantitative data and experimental methodologies presented in this guide offer a valuable
resource for researchers and drug development professionals. Further investigation into the
intricate signaling cascades initiated by noribogaine's receptor interactions will be crucial for
fully understanding its therapeutic potential and for the rational design of next-generation
therapeutics for substance use disorders and other neuropsychiatric conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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